molecular formula C16H17N5O3 B10927305 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10927305
M. Wt: 327.34 g/mol
InChI Key: HJEYBPOMESRRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole rings with the methoxyphenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~5~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Hydrogen gas (H~2~) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~5~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N5-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: The compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(3-HYDROXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • N~5~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Uniqueness

N~5~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its hydroxyl and chloro analogs, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H17N5O3/c1-10-12(9-21(2)19-10)8-17-15(22)16-18-14(20-24-16)11-5-4-6-13(7-11)23-3/h4-7,9H,8H2,1-3H3,(H,17,22)

InChI Key

HJEYBPOMESRRLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=NC(=NO2)C3=CC(=CC=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.